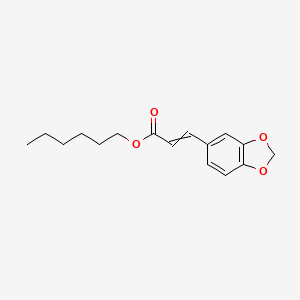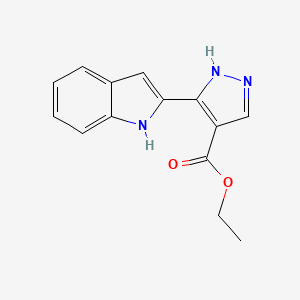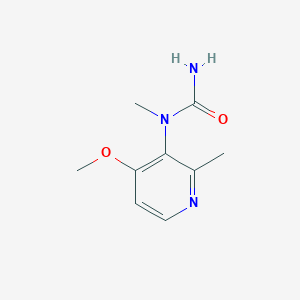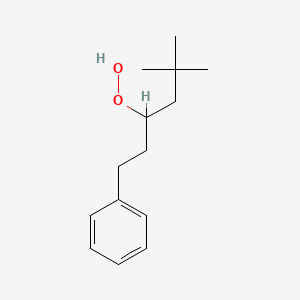
Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a hydroperoxide group attached to a 3,3-dimethyl-1-(2-phenylethyl)butyl backbone.
Méthodes De Préparation
The synthesis of Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the hydroperoxidation of 3,3-dimethyl-1-(2-phenylethyl)butyl precursors. This process often involves the use of hydrogen peroxide as the oxidizing agent under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the hydroperoxidation process. The temperature and pressure conditions are carefully monitored to ensure the desired product yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can participate in oxidation reactions, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the hydroperoxide group can yield the corresponding alcohol.
Substitution: The compound can undergo substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and its effects on biological systems.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl exerts its effects involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules. The pathways involved include the activation of oxidative stress response mechanisms and potential signaling pathways related to cellular redox balance .
Comparaison Avec Des Composés Similaires
Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl can be compared with other hydroperoxide compounds, such as:
Hydroperoxide, 1,3-dimethyl-1-(2-phenylethyl)butyl: Similar in structure but differs in the position of the hydroperoxide group.
tert-Butyl hydroperoxide: A commonly used hydroperoxide in organic synthesis with different reactivity and applications.
Cumene hydroperoxide: Another hydroperoxide with industrial significance, particularly in the production of phenol and acetone.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
830345-85-2 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
(3-hydroperoxy-5,5-dimethylhexyl)benzene |
InChI |
InChI=1S/C14H22O2/c1-14(2,3)11-13(16-15)10-9-12-7-5-4-6-8-12/h4-8,13,15H,9-11H2,1-3H3 |
Clé InChI |
LXVHWEWUPXFNEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(CCC1=CC=CC=C1)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)
![{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene](/img/structure/B14223844.png)

![6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14223869.png)
![Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14223873.png)
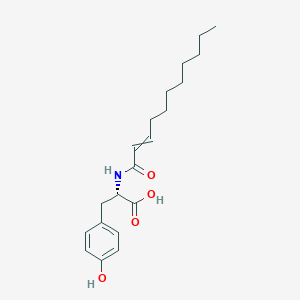
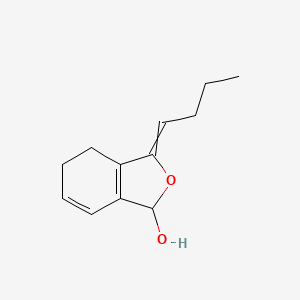

methanone](/img/structure/B14223922.png)
